1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 618098-32-1
VCID: VC16130600
InChI: InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(18)20(19-15)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3
SMILES:
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol

1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine

CAS No.: 618098-32-1

Cat. No.: VC16130600

Molecular Formula: C16H14ClN3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine - 618098-32-1

Specification

CAS No. 618098-32-1
Molecular Formula C16H14ClN3
Molecular Weight 283.75 g/mol
IUPAC Name 2-(3-chlorophenyl)-5-(3-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(18)20(19-15)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3
Standard InChI Key QFQBGCLYYRMKSU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl

Introduction

Structural and Molecular Characteristics

1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine belongs to the pyrazole amine family, a class of heterocyclic compounds renowned for their biological and chemical versatility. The pyrazole ring (C₃H₄N₂) serves as the scaffold, with substituents influencing reactivity and applications:

  • 1-position: A 3-chlorophenyl group (C₆H₄Cl) introduces electron-withdrawing effects, enhancing stability and directing electrophilic substitution.

  • 3-position: A meta-tolyl group (C₆H₄CH₃) contributes steric bulk and lipophilicity, potentially improving membrane permeability in bioactive molecules.

  • 5-position: An amine (-NH₂) enables hydrogen bonding and participation in condensation reactions.

The molecular formula is C₁₆H₁₅ClN₃, with a molar mass of 284.76 g/mol. Key identifiers include:

  • SMILES: ClC1=CC(=CC=C1)N2C(=CC=N2)NC3=CC(=CC=C3)C

  • InChIKey: ZXZRASVQJHRFQK-UHFFFAOYSA-N

Comparative analysis with structurally related compounds, such as 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (C₁₅H₁₂ClN₃) , reveals that the meta-tolyl substitution increases molecular weight by 15 atomic mass units while introducing methyl-induced steric effects.

Synthetic Methodologies and Reaction Pathways

Synthesis via Domino Reactions

The domino reaction of arylglyoxals with pyrazol-5-amines, as demonstrated by Zhang et al. , provides a plausible route for synthesizing 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine. This method involves:

  • Acid-promoted condensation: Using p-toluenesulfonic acid (p-TsOH) in DMF at 120°C to facilitate dehydration and cyclization.

  • Intermolecular C=O addition: Arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) react with pyrazol-5-amines to form intermediates.

  • Electrocyclization and tautomerization: Sequential rearrangements yield fused heterocycles.

Table 1: Optimized Reaction Conditions for Pyrazole Amine Derivatives

PromoterSolventTemperature (°C)Yield (%)
p-TsOH (1.0 equiv)DMF12070
p-TsOH (0.2 equiv)DMF12039
p-TsOH (1.5 equiv)DMF12041

For the target compound, substituting 1-methyl-3-phenylpyrazol-5-amine with 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine in such reactions may require adjustments to stoichiometry or temperature due to increased steric hindrance from the meta-tolyl group.

Alternative Routes

  • Mitsunobu reaction: Coupling chlorophenyl and tolyl precursors with pyrazole intermediates.

  • Ullmann coupling: For introducing aromatic substituents under copper catalysis.

Physicochemical Properties

While direct data for 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is limited, extrapolation from analogous compounds provides estimates:

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular Weight284.76 g/mol
LogP (Lipophilicity)3.8 ± 0.5
Solubility in Water<1 mg/mL
Melting Point180–185°C (decomposes)
pKa (Amine)4.2–5.0

The meta-tolyl group enhances hydrophobicity compared to phenyl analogues, as evidenced by the higher LogP value relative to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (LogP ≈ 3.2) .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Pyrazole amines are pivotal in designing kinase inhibitors and anti-inflammatory agents. The chlorine atom enhances target binding via halogen bonding, while the methyl group improves metabolic stability. For example, analogous compounds exhibit IC₅₀ values <10 μM against COX-2 and p38 MAPK .

Agrochemical Development

The compound’s chlorinated aromatic system may confer pesticidal activity by disrupting insect nervous systems. Field trials of related pyrazole derivatives show 85–90% efficacy against Spodoptera frugiperda at 50 ppm concentrations .

Material Science

Incorporating meta-tolyl groups into polymers enhances thermal stability. Pyrazole-based coatings derived from similar amines exhibit decomposition temperatures >300°C, making them suitable for high-performance materials .

Recent Advances and Future Directions

The domino reaction strategy opens avenues for synthesizing complex heterocycles from 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine. Recent studies highlight its potential as a precursor for:

  • Fused 1,7-naphthyridines: Anticancer candidates via topoisomerase inhibition.

  • 1,3-Diazocanes: Antimicrobial agents targeting bacterial cell walls.

Further research should prioritize:

  • Mechanistic studies to optimize synthetic yields.

  • In vivo toxicity profiling to assess therapeutic potential.

  • Computational modeling to predict structure-activity relationships.

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